molecular formula C8H7NO5 B1356497 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone CAS No. 89684-58-2

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

Cat. No. B1356497
Key on ui cas rn: 89684-58-2
M. Wt: 197.14 g/mol
InChI Key: UIRUEYNZXBZBDK-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Lithium tert-butoxide (4.06 g) was added to a stirred solution of 1-(2,4-dihydroxy-3-nitrophenyl)ethanone (example 11, step a) (10 g) in DMF (100 mL), under nitrogen, whilst maintaining the internal temperature below 30° C. After stirring for a further 10 minutes at ambient temperature, benzyl bromide (6.03 mL) was added and the mixture stirred for a further 20 h. Further benzyl bromide (3 mL) was added and the mixture stirred for 24 h. The reaction was quenched with water (300 mL), 1M aqueous sodium hydroxide (50 mL) was added and the mixture was washed with diethyl ether (2×300 mL), filtering through Celite to aid separation. The basic solution was cooled in ice/water, acidified with ice cold 2M hydrochloric acid (200 mL) and the resulting precipitate filtered off, washed with water and dried to afford a light brown solid. The solid was slurried with ethanol (100 mL) for 1 h and the solid filtered off, washed with cold ethanol (20 mL), and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 6.8 g.
Name
Lithium tert-butoxide
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Li+].[OH:7][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=1[C:18](=[O:20])[CH3:19].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O)C>CN(C=O)C>[CH2:21]([O:17][C:12]1[CH:11]=[CH:10][C:9]([C:18](=[O:20])[CH3:19])=[C:8]([OH:7])[C:13]=1[N+:14]([O-:16])=[O:15])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Lithium tert-butoxide
Quantity
4.06 g
Type
reactant
Smiles
CC(C)([O-])C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1[N+](=O)[O-])O)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.03 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further 10 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, whilst maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 20 h
Duration
20 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (300 mL), 1M aqueous sodium hydroxide (50 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with diethyl ether (2×300 mL)
FILTRATION
Type
FILTRATION
Details
filtering through Celite
CUSTOM
Type
CUSTOM
Details
separation
TEMPERATURE
Type
TEMPERATURE
Details
The basic solution was cooled in ice/water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with cold ethanol (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)C(C)=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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